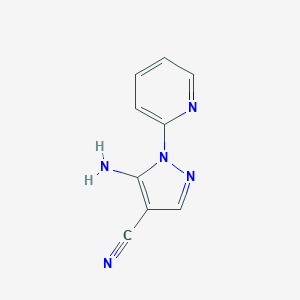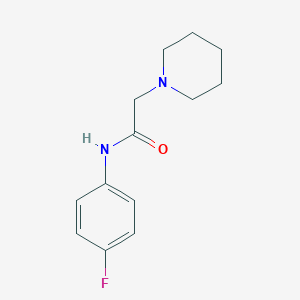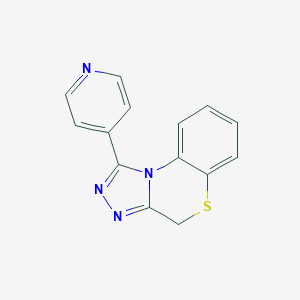![molecular formula C7H3ClN2O2S B183685 7-Chloro-6-nitrothieno[3,2-b]pyridine CAS No. 110651-92-8](/img/structure/B183685.png)
7-Chloro-6-nitrothieno[3,2-b]pyridine
Übersicht
Beschreibung
7-Chloro-6-nitrothieno[3,2-b]pyridine is a chemical compound with the CAS Number: 110651-92-8 . It has a molecular weight of 215.64 and its IUPAC name is 7-chloro-6-nitro-1H-1lambda3-thieno[3,2-b]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4ClN2O2S/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3,13H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 338.2±37.0 °C . Its predicted density is 1.650±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Efficient Synthesis of Derivatives : 7-Chloro-6-nitrothieno[3,2-b]pyridine serves as a versatile building block in synthesizing 4-substituted 7-azaindole derivatives through nucleophilic displacement reactions, demonstrating its utility in constructing complex molecular architectures (Figueroa‐Pérez et al., 2006).
Chemical Reactions and Transformations : The compound has been studied for its various chemical reactions, including nitration processes. This research elucidates the chemical behavior and potential applications of this compound in different chemical environments (Klemm et al., 1970; Klemm et al., 1989)(Klemm et al., 1985).
Nitration Studies : Research on nitration of thieno[3,2-b]pyridine systems provides insights into the synthesis of nitro derivatives, which are important intermediates in organic synthesis (Szabó & Gronowitz, 1993).
Biomedical Applications
Cytotoxicity Against Leukemia Cells : Some derivatives of this compound have demonstrated cytotoxic effects against both sensitive and multidrug-resistant leukemia cells, highlighting its potential as an antineoplastic agent (Al-Trawneh et al., 2021).
Antimicrobial Activities : Derivatives of this compound have been synthesized and tested for antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Eigenschaften
IUPAC Name |
7-chloro-6-nitrothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-6-5(10(11)12)3-9-4-1-2-13-7(4)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZKGVJIROTNKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557446 | |
| Record name | 7-Chloro-6-nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110651-92-8 | |
| Record name | 7-Chloro-6-nitrothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

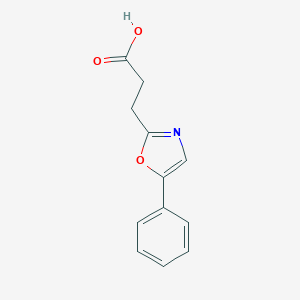

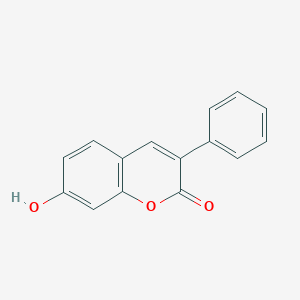
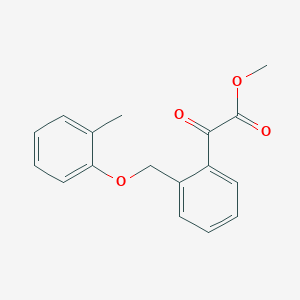
![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)

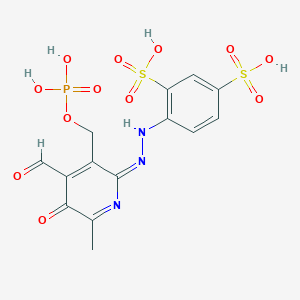
![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
